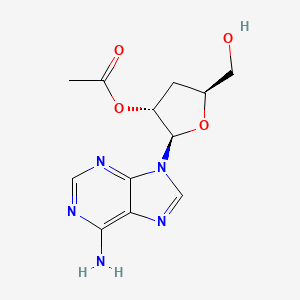

(2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate

Description

Properties

Molecular Formula |

C12H15N5O4 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C12H15N5O4/c1-6(19)20-8-2-7(3-18)21-12(8)17-5-16-9-10(13)14-4-15-11(9)17/h4-5,7-8,12,18H,2-3H2,1H3,(H2,13,14,15)/t7-,8+,12+/m0/s1 |

InChI Key |

SXOBNECEVIYBHF-JOAULVNJSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO |

Canonical SMILES |

CC(=O)OC1CC(OC1N2C=NC3=C(N=CN=C32)N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate: can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The purine base can be reduced under specific conditions to yield different derivatives.

Substitution: Nucleophilic substitution reactions can occur at the purine base or the tetrahydrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s structural similarity to nucleotides makes it useful in the study of DNA and RNA interactions.

Industry: It can be used in the production of pharmaceuticals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate exerts its effects involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, influencing various biochemical pathways. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Table 1: Key Structural Modifications in Analogous Compounds

Key Observations :

- Substituent Diversity: Modifications at the 6-position of the purine (e.g., amino, acetamido, benzamido) influence target affinity and metabolic stability. Bromo or fluoro substitutions (e.g., 8-bromo in , 2-fluoro in ) enhance steric bulk or electronic effects for selective binding.

- Sugar Protection : Acetyl groups (e.g., 3-acetate in the target compound) are common for improving lipophilicity, while bulky groups like Boc or adamantyl () may confer resistance to enzymatic degradation.

Key Observations :

- Late-Stage Modifications : The target compound and its analogs (e.g., ) are often synthesized via late-stage functionalization of preformed nucleosides, allowing modular substitution.

- Protection-Deprotection : Acetyl groups () are introduced to mask hydroxyl groups during synthesis, while Boc groups () protect amines for selective deprotection.

Physicochemical Properties

Table 3: Physicochemical Data of Selected Compounds

Key Observations :

Biological Activity

The compound (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate, also known as a modified nucleoside analogue, has garnered attention due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 251.24 g/mol. Its structure features a purine base attached to a tetrahydrofuran ring, which is crucial for its biological function.

Antiviral Activity

Nucleoside analogues like this compound have been shown to exhibit antiviral properties by mimicking natural nucleosides. They can be phosphorylated within the cell to form nucleotide analogues that inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.

Key Findings:

- Mechanism of Action : The compound acts as a substrate for viral polymerases, disrupting the synthesis of viral nucleic acids.

- Case Studies : In vitro studies demonstrate that similar compounds have inhibited replication of viruses such as HIV and herpes simplex virus (HSV) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Nucleoside analogues can interfere with DNA synthesis in rapidly dividing cancer cells.

Key Findings:

- Inhibition of DNA Polymerase : The compound has been shown to inhibit DNA polymerase activity, which is essential for cancer cell proliferation.

- Cell Line Studies : Research involving various cancer cell lines indicates that the compound induces apoptosis in a dose-dependent manner .

Data Table: Biological Activity Summary

| Activity Type | Mechanism | Targeted Viruses/Cancers | Reference |

|---|---|---|---|

| Antiviral | Inhibition of viral polymerases | HIV, HSV | |

| Anticancer | Inhibition of DNA synthesis | Various cancer cell lines |

Case Studies

- Antiviral Efficacy : A study demonstrated that the compound significantly reduced viral load in cultured cells infected with HSV, suggesting its potential as an antiviral agent.

- Anticancer Potential : Another investigation reported that treatment with this nucleoside analogue led to a marked decrease in cell viability in breast cancer cell lines, supporting its role as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.